1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone
Overview
Description
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: It is investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorophenylpiperazine with 2-methoxyphenoxyacetyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine or pyridine, and the product is purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Mechanism of Action
The mechanism of action of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: This compound is used in the preparation of trazodone and other psychoactive substances.
1-(4-Chlorophenyl)cyclopropylmethanone: This compound has been studied for its potential antibacterial and insecticidal activities.
The uniqueness of this compound lies in its specific structural features and the potential biological activities it exhibits, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-24-17-7-2-3-8-18(17)25-14-19(23)22-11-9-21(10-12-22)16-6-4-5-15(20)13-16/h2-8,13H,9-12,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYVILKPPNQTQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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